molecular formula C14H21ClFN3O B2803917 4-(2-aminoethyl)-N-(2-fluorophenyl)piperidine-1-carboxamide hydrochloride CAS No. 2319783-78-1

4-(2-aminoethyl)-N-(2-fluorophenyl)piperidine-1-carboxamide hydrochloride

Cat. No. B2803917
CAS RN: 2319783-78-1
M. Wt: 301.79
InChI Key: VRURJVRUSFIEBD-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-N-(2-fluorophenyl)piperidine-1-carboxamide hydrochloride, also known as FEPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. FEPP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

Synthesis and Characterization

  • Studies have focused on the synthesis of related compounds, such as neuroleptic agents using various chemical reactions. For instance, the synthesis of 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C]butyrophenone, a neuroleptic agent, involved a series of reactions including Mannich reaction and Grignard reaction (Nakatsuka, Kawahara, & Yoshitake, 1981).

Medicinal Chemistry and Drug Development

  • Compounds structurally similar to 4-(2-aminoethyl)-N-(2-fluorophenyl)piperidine-1-carboxamide hydrochloride have been explored for their potential in treating various medical conditions. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, showing promise in cancer treatment (Schroeder et al., 2009).

Pharmacological Studies

  • Various analogs and derivatives have been synthesized and evaluated for their pharmacological properties. For instance, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized and showed antibacterial effects against Gram-negative and Gram-positive bacteria (Pouramiri, Kermani, & Khaleghi, 2017).

Chemical Process Development

  • Research has also been conducted on the development of scalable and facile synthetic processes for related compounds. An example is the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, through a series of chemical reactions (Wei et al., 2016).

Radiochemistry and Radiopharmaceuticals

  • The compound and its analogs have been used in the synthesis of radiolabeled compounds for positron emission tomography (PET) studies, such as the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

4-(2-aminoethyl)-N-(2-fluorophenyl)piperidine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O.ClH/c15-12-3-1-2-4-13(12)17-14(19)18-9-6-11(5-8-16)7-10-18;/h1-4,11H,5-10,16H2,(H,17,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRURJVRUSFIEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN)C(=O)NC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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